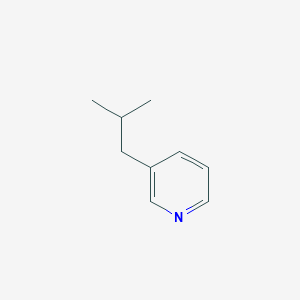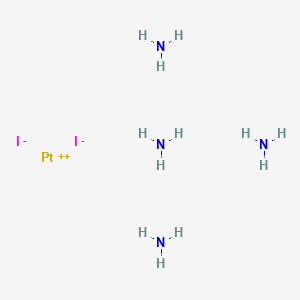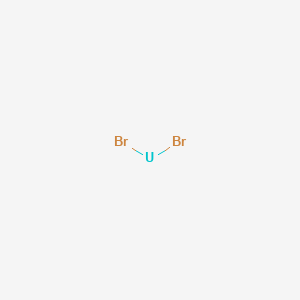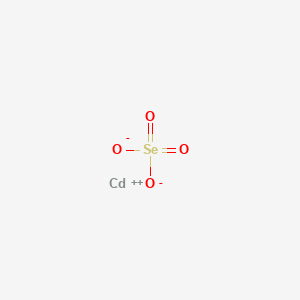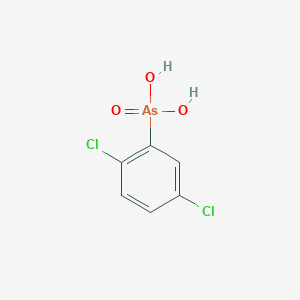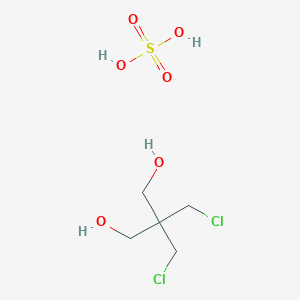
Methyl 5-(2-undecylcyclopropyl)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(2-undecylcyclopropyl)pentanoate is a chemical compound that belongs to the class of cyclopropane fatty acid esters. It is synthesized from undecylenic acid, a natural fatty acid found in castor oil, and is known for its various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Methyl 5-(2-undecylcyclopropyl)pentanoate is not fully understood. However, it is believed to act through multiple pathways, including inhibition of pro-inflammatory cytokines, modulation of lipid metabolism, and regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
Methyl 5-(2-undecylcyclopropyl)pentanoate has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines. It has also been shown to modulate lipid metabolism by reducing triglyceride levels and increasing HDL cholesterol levels. In addition, it has been investigated for its potential use in treating metabolic disorders such as obesity and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-(2-undecylcyclopropyl)pentanoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its anti-inflammatory and anti-tumor properties make it a promising candidate for further investigation. However, its low solubility in water and limited stability may present challenges for some experiments.
Direcciones Futuras
There are several future directions for research on Methyl 5-(2-undecylcyclopropyl)pentanoate. Further investigation into its mechanism of action and potential therapeutic applications is needed. In addition, exploring its potential use in combination with other drugs or therapies may enhance its efficacy. Finally, investigating its effects on other metabolic disorders such as cardiovascular disease and neurodegenerative diseases may provide valuable insights into its potential therapeutic applications.
Conclusion:
In conclusion, Methyl 5-(2-undecylcyclopropyl)pentanoate is a promising compound with various potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a promising candidate for further investigation. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of Methyl 5-(2-undecylcyclopropyl)pentanoate involves the reaction of undecylenic acid with cyclopropane carboxylic acid followed by esterification with methanol. The reaction is catalyzed by acid and requires careful temperature control and purification steps to obtain a pure product. The yield of the synthesis is typically between 60-80%.
Aplicaciones Científicas De Investigación
Methyl 5-(2-undecylcyclopropyl)pentanoate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated for its potential use in treating metabolic disorders such as obesity and diabetes.
Propiedades
Número CAS |
10406-55-0 |
|---|---|
Nombre del producto |
Methyl 5-(2-undecylcyclopropyl)pentanoate |
Fórmula molecular |
C20H38O2 |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
methyl 5-(2-undecylcyclopropyl)pentanoate |
InChI |
InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-14-18-17-19(18)15-12-13-16-20(21)22-2/h18-19H,3-17H2,1-2H3 |
Clave InChI |
RBKVUWMZDIQOTG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC1CC1CCCCC(=O)OC |
SMILES canónico |
CCCCCCCCCCCC1CC1CCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



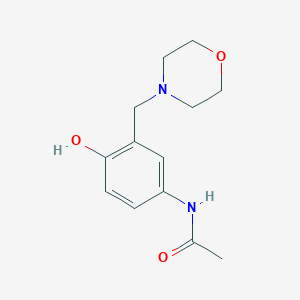
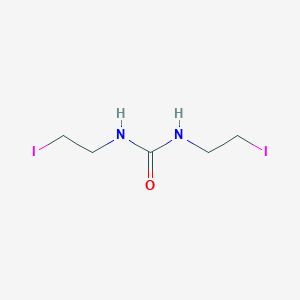
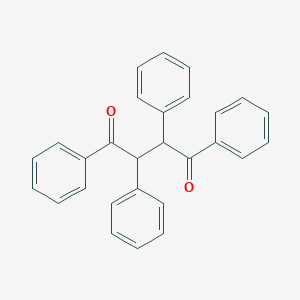
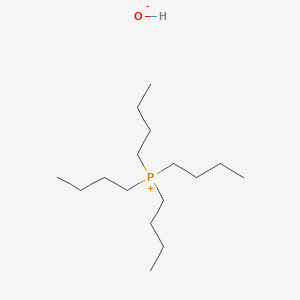
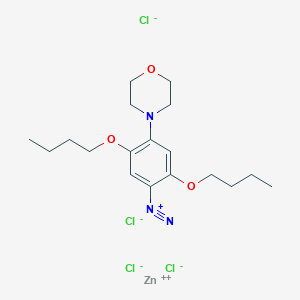
![Phosphine sulfide, [(methylthio)methyl]diphenyl-](/img/structure/B84228.png)
